

# 3-Chloro-5-fluorophenylboronic acid molecular weight

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## Compound of Interest

**Compound Name:** 3-Chloro-5-fluorophenylboronic acid

**Cat. No.:** B1590853

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An In-Depth Technical Guide to **3-Chloro-5-fluorophenylboronic Acid**: Properties, Synthesis, and Applications

## Introduction

**3-Chloro-5-fluorophenylboronic acid** is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.<sup>[1]</sup> Characterized by a phenyl ring substituted with chlorine and fluorine atoms and bearing a boronic acid functional group, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the halogen substituents, enhance its reactivity and selectivity in the formation of carbon-carbon bonds, which are fundamental to the construction of complex molecular frameworks.<sup>[1]</sup>

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, details its synthesis, and offers an in-depth look at its primary application in the Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol. Furthermore, it explores the compound's significance in the development of pharmaceuticals and advanced materials, underscoring its importance in both academic research and industrial applications.<sup>[1]</sup>

## Physicochemical Properties

The physical and chemical properties of **3-Chloro-5-fluorophenylboronic acid** are foundational to its handling, storage, and application in synthesis. The compound typically appears as a white to off-white crystalline powder.<sup>[1]</sup> A summary of its key properties is presented below.

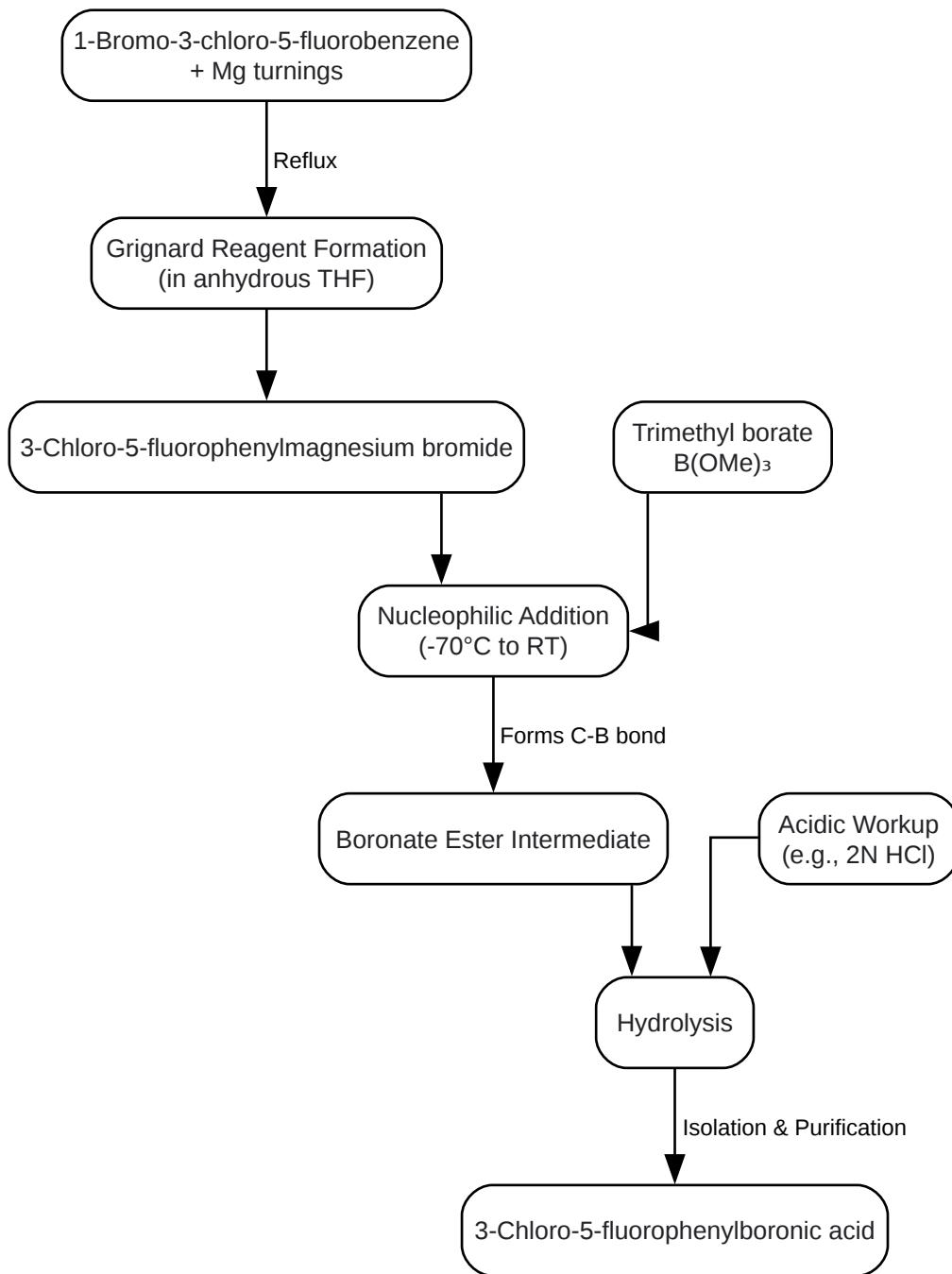
Property	Value
Molecular Weight	174.36 g/mol <sup>[1]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BClFO <sub>2</sub> <sup>[1]</sup>
CAS Number	328956-61-2 <sup>[1][2]</sup>
Melting Point	>200°C <sup>[2][3][4]</sup>
Boiling Point	308.1°C at 760 mmHg <sup>[2][5]</sup>
Density	~1.4 g/cm <sup>3</sup> <sup>[2][3]</sup>
Appearance	White to off-white solid/crystalline powder <sup>[1]</sup>
Solubility	Slightly soluble in water; soluble in methanol <sup>[2]</sup> <sup>[3][4]</sup>
Storage	Store at room temperature under an inert atmosphere <sup>[1][5]</sup>

## Synthesis of 3-Chloro-5-fluorophenylboronic Acid

A common and effective method for synthesizing **3-Chloro-5-fluorophenylboronic acid** involves the reaction of a corresponding Grignard reagent with a borate ester, followed by acidic hydrolysis.<sup>[6]</sup> This multi-step process begins with the formation of an organomagnesium halide from 1-bromo-3-chloro-5-fluorobenzene.

The causality behind this synthetic choice lies in the robust and well-established nature of Grignard reactions for forming carbon-carbon bonds and their utility in nucleophilic additions to boron compounds. The process is outlined below.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Chloro-5-fluorophenylboronic acid**.

## Step-by-Step Synthesis Protocol

This protocol is a representative example based on established chemical principles.[\[6\]](#)

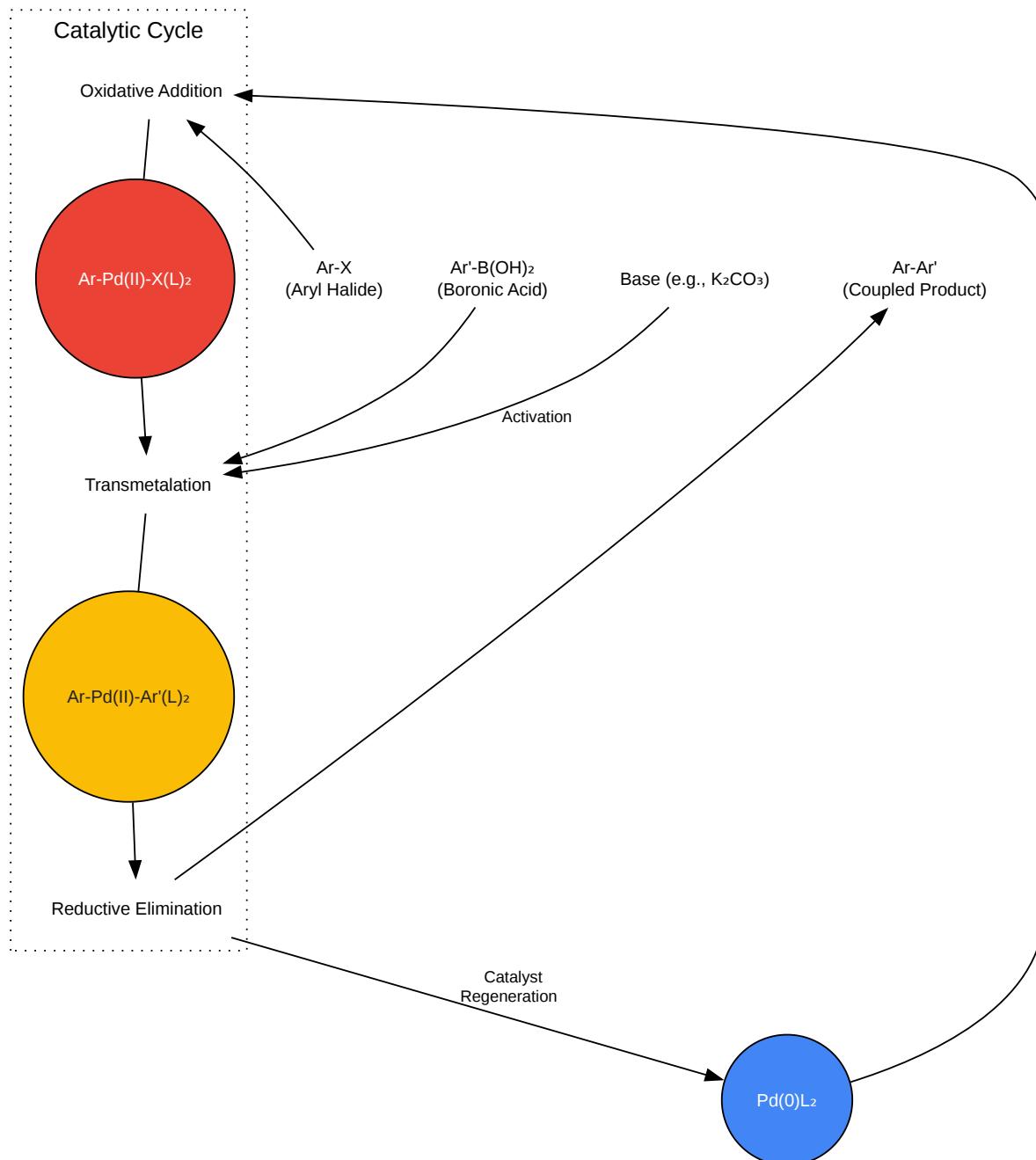
- Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add dried magnesium turnings. Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed to yield 3-chloro-5-fluorophenylmagnesium bromide.
- Boronation: Cool the freshly prepared Grignard reagent to -70°C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate dissolved in anhydrous THF, ensuring the temperature remains below -65°C. The borate ester acts as an electrophile, and the Grignard reagent adds to the boron atom.
- Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours) to ensure the reaction goes to completion.<sup>[6]</sup>
- Hydrolysis (Workup): Cool the mixture in an ice bath and slowly quench the reaction by adding 2N hydrochloric acid.<sup>[6]</sup> This step hydrolyzes the boronate ester to the desired boronic acid. Stir for approximately one hour.
- Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by washing with a non-polar solvent like heptane to yield pure **3-chloro-5-fluorophenylboronic acid**.<sup>[6]</sup>

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.<sup>[7][8][9]</sup> **3-Chloro-5-fluorophenylboronic acid** is an excellent coupling partner in these reactions due to its stability, commercial availability, and the specific electronic nature conferred by its halogen substituents.<sup>[1]</sup>

## Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a self-validating system involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[\[8\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

# Protocol: Suzuki Coupling of an Aryl Bromide with 3-Chloro-5-fluorophenylboronic Acid

This protocol describes a general procedure for the coupling of an aryl bromide with **3-chloro-5-fluorophenylboronic acid**.

## Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- **3-Chloro-5-fluorophenylboronic acid** (1.5 mmol, 1.5 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ , 2.0-3.0 equiv)<sup>[9][10]</sup>
- Solvent (e.g., Toluene/ $\text{H}_2\text{O}$ , THF/ $\text{H}_2\text{O}$ , or Dioxane/ $\text{H}_2\text{O}$  mixture)<sup>[7]</sup>
- Schlenk flask or reaction vial, magnetic stirrer, condenser

## Procedure:

- Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), **3-chloro-5-fluorophenylboronic acid** (1.5 equiv), the base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv), and the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2 mol%).
- Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.<sup>[9]</sup>
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The use of a biphasic system with a phase-transfer catalyst is common, though monophasic systems can also be effective.
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress using TLC or GC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

#### Rationale for Choices:

- Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or degradation.
- Base: The base is essential for the formation of the anionic boronate  $[\text{ArB}(\text{OH})_3]^-$ , which is more nucleophilic than the neutral boronic acid, thereby accelerating the transmetalation step.[8]
- Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Various ligands can be used to stabilize the catalyst and tune its reactivity.[7][11]
- Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen critical for achieving high yields.

## Applications in Drug Discovery and Materials Science

The structural motif derived from **3-chloro-5-fluorophenylboronic acid** is a valuable component in the design of bioactive molecules and functional materials.

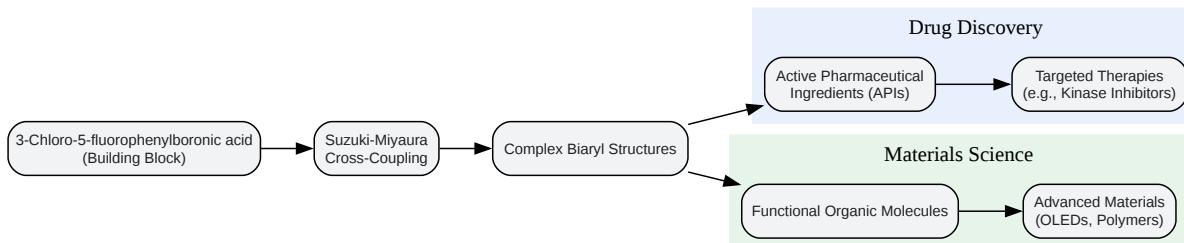
## Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies.[1] The presence of both chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, fluorinated aromatic rings are often incorporated into kinase inhibitors to enhance their binding potency and pharmacokinetic profiles.

## Advanced Materials

In materials science, **3-chloro-5-fluorophenylboronic acid** is used to synthesize complex organic molecules for applications in electronics and polymer science.[1] The fluorine

substituent is known to influence the electronic properties of materials, making it a useful tool for fine-tuning the characteristics of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers.[12]



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Caption: Logical flow from building block to advanced applications.

## Conclusion

**3-Chloro-5-fluorophenylboronic acid** is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, accessible synthesis, and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable component in the chemist's toolbox. From the creation of life-saving medicines to the development of next-generation materials, the applications of this versatile building block continue to expand, highlighting the critical role of organoboron chemistry in advancing science and technology.

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